Urea

Description

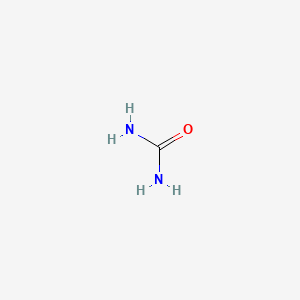

Structure

3D Structure

Properties

IUPAC Name |

urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O, Array, NH2CONH2 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | urea | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Urea | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37955-36-5 | |

| Record name | Urea, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37955-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021426 | |

| Record name | Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible | |

| Record name | SID49640652 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³ | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C | |

| Record name | Urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals or powder, Tetragonal prisms | |

CAS No. |

57-13-6, 4744-36-9, 37955-36-5 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamimidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037955365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W8T17847W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Genesis of Modern Chemistry: A Technical Guide to the Historical Significance of Friedrich Wöhler's Urea Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In 1828, Friedrich Wöhler's synthesis of urea from inorganic starting materials marked a pivotal moment in the history of science. This achievement is widely recognized as the beginning of the end for the theory of vitalism, which posited that organic compounds could only be produced by living organisms. This whitepaper provides an in-depth technical examination of Wöhler's groundbreaking experiment and its profound implications for the fields of chemistry, biology, and medicine. It delves into the experimental protocols of both the original synthesis and modern recreations, presents quantitative data for comparative analysis, and illustrates the paradigm shift from vitalism to the era of synthetic organic chemistry and rational drug design.

Introduction: The Doctrine of Vitalism

Prior to 1828, the scientific community largely adhered to the doctrine of vitalism, a theory that proposed a fundamental distinction between the "organic" and "inorganic" worlds.[1] It was believed that organic compounds, those derived from living organisms, contained a "vital force" or "vis vitalis" that was absent in inanimate matter.[2] This perspective implied that the synthesis of organic molecules in the laboratory from inorganic precursors was an insurmountable barrier. The chemical constituents of life were thought to be governed by a different set of rules than those of the mineral kingdom.

This prevailing belief created a significant conceptual divide in the understanding of the natural world and posed a formidable obstacle to the development of what would become organic chemistry and, subsequently, modern medicine. The inability to artificially synthesize compounds produced by living organisms limited the scope of chemical investigation and the potential for creating new therapeutic agents.

Wöhler's Serendipitous Discovery: The Synthesis of this compound

Friedrich Wöhler, a German chemist, was not initially seeking to challenge the foundations of vitalism.[3] His experiment in 1828 was intended to produce ammonium cyanate by reacting silver cyanate with ammonium chloride.[4] According to the established principles of inorganic chemistry, this double displacement reaction was expected to yield the desired inorganic salt.

However, upon heating the ammonium cyanate, Wöhler observed the formation of white crystals that did not behave like an inorganic salt. Through careful analysis, he determined that these crystals were identical to this compound, the primary nitrogenous waste product in mammalian urine and a quintessential "organic" compound.[4][5] This unexpected result demonstrated for the first time that an organic compound could be synthesized from inorganic starting materials in a laboratory setting, without the involvement of a living organism or its "vital force."[4][5]

Wöhler famously wrote to his mentor, Jöns Jacob Berzelius, a prominent proponent of vitalism, "I must tell you that I can make this compound without the use of kidneys, either man or dog."[4] This statement, though understated, heralded a revolution in chemical thought.

Caption: Logical progression from Vitalism to modern drug development.

Experimental Protocols

While Wöhler's original publication provided the conceptual breakthrough, modern recreations of his synthesis often utilize safer and more readily available starting materials. Below are detailed methodologies for both a representation of the original experiment and a common contemporary adaptation.

Wöhler's Original Synthesis (Reconstructed Protocol)

This protocol is a reconstruction based on historical accounts of Wöhler's 1828 experiment.

Objective: To synthesize this compound from silver cyanate and ammonium chloride.

Materials:

-

Silver cyanate (AgOCN)

-

Ammonium chloride (NH₄Cl)

-

Distilled water

-

Ethanol

-

Heating apparatus (e.g., alcohol lamp or water bath)

-

Filtration apparatus (e.g., filter paper, funnel)

-

Evaporating dish

-

Beakers and flasks

Procedure:

-

Prepare an aqueous solution of ammonium chloride.

-

Add silver cyanate to the ammonium chloride solution. A double displacement reaction occurs, forming ammonium cyanate and a precipitate of silver chloride. AgOCN(s) + NH₄Cl(aq) → NH₄OCN(aq) + AgCl(s)

-

Filter the mixture to remove the insoluble silver chloride precipitate.

-

Transfer the filtrate, containing the aqueous solution of ammonium cyanate, to an evaporating dish.

-

Gently heat the solution to evaporate the water. As the solution is heated, the ammonium cyanate isomerizes to this compound. NH₄OCN(aq) → (NH₂)₂CO(aq)

-

Continue heating until a solid crystalline residue is obtained.

-

Purify the crude this compound by recrystallization. Dissolve the solid residue in a minimum amount of hot ethanol and then allow the solution to cool slowly. This compound will crystallize out of the solution, leaving impurities behind.

-

Collect the purified this compound crystals by filtration and allow them to dry.

-

Characterize the product by determining its melting point and comparing it to a known sample of this compound.

Modern Modified Wöhler Synthesis

This protocol is a common adaptation used in educational and research settings.

Objective: To synthesize this compound from potassium cyanate and ammonium sulfate.

Materials:

-

Potassium cyanate (KOCN)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Heating apparatus (e.g., hot plate with a water bath)

-

Evaporating dish

-

Beakers

-

Stirring rod

-

Filtration apparatus

-

Recrystallization solvent (e.g., 95% ethanol or a mixture of isopropanol and ethyl acetate)

Procedure:

-

In an evaporating dish, dissolve 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate in 15 mL of distilled water.

-

Place the evaporating dish over a beaker of boiling water (water bath) on a hot plate.

-

Heat the solution in the evaporating dish, stirring occasionally, until all the water has evaporated. This process will take approximately 30 minutes. The heating facilitates the conversion of the initially formed ammonium cyanate to this compound. 2 KOCN(aq) + (NH₄)₂SO₄(aq) → 2 NH₄OCN(aq) + K₂SO₄(aq) NH₄OCN(aq) → (NH₂)₂CO(aq)

-

Once a dry solid residue is obtained, allow it to cool.

-

Extract the this compound from the solid mixture. Add a small amount of hot 95% ethanol to the evaporating dish and stir to dissolve the this compound, which is soluble in hot ethanol, while the potassium sulfate is much less soluble.

-

Filter the hot solution to remove the insoluble potassium sulfate.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of this compound.

-

Collect the purified this compound crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

-

Dry the crystals and determine the yield and melting point.

Caption: Experimental workflows for Wöhler's original and a modern modified this compound synthesis.

Quantitative Data and Characterization

A critical aspect of Wöhler's discovery was the rigorous comparison of the synthesized product with naturally occurring this compound. Modern analytical techniques allow for a more precise characterization. The primary method for identifying the synthesized this compound and assessing its purity is melting point determination.

| Parameter | Wöhler's Synthesized this compound (Historical) | Modern Recreations of Wöhler's Synthesis | Natural this compound (Reference) |

| Starting Materials | Silver cyanate, Ammonium chloride | Potassium cyanate, Ammonium sulfate | Biological processes |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |

| Melting Point | Identical to natural this compound | 129-135 °C | 133-135 °C |

| Yield | Not quantitatively reported | 35-80% (highly dependent on procedure) | N/A |

| Solubility | Soluble in water and alcohol | Soluble in water and alcohol | Soluble in water and alcohol |

The Paradigm Shift: From Vitalism to Rational Drug Design

The refutation of vitalism by Wöhler's synthesis was a watershed moment that paved the way for the development of organic chemistry as a distinct and vibrant scientific discipline.[1] For the first time, chemists could envision the systematic synthesis of carbon-based compounds, a capability that would have profound consequences for science and medicine.

The ability to synthesize organic molecules in the laboratory laid the essential groundwork for the field of medicinal chemistry. Prior to Wöhler, the discovery of new medicines was largely reliant on the isolation of active compounds from natural sources, a process often guided by serendipity and traditional knowledge. The dawn of synthetic organic chemistry introduced a new paradigm: the rational design and synthesis of therapeutic agents.

The impact on drug development can be summarized in the following key points:

-

Expansion of the Chemical Universe: Synthetic chemistry provided access to a vast array of novel molecules that do not exist in nature, exponentially increasing the pool of potential drug candidates.

-

Structure-Activity Relationship (SAR) Studies: The ability to systematically modify the structure of a molecule and observe the corresponding changes in its biological activity became a cornerstone of drug discovery. This allowed for the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanistic Understanding: The synthesis of analogs of naturally occurring bioactive molecules helped to elucidate their mechanisms of action, providing deeper insights into biological pathways and disease processes.

-

Birth of the Pharmaceutical Industry: The capacity to produce large quantities of pure, synthetic drugs was a critical factor in the rise of the modern pharmaceutical industry. Early examples of synthetic drugs that emerged in the decades following Wöhler's discovery include chloral hydrate (a sedative) and phenacetin (an analgesic).

In essence, Wöhler's synthesis demonstrated that the molecules of life were not imbued with a mystical force but were subject to the same chemical laws as inorganic matter. This conceptual leap empowered chemists to become architects of molecules, designing and building compounds to interact with biological systems in predictable ways. This fundamental shift in thinking is the intellectual ancestor of modern drug discovery, from the development of aspirin to the sophisticated computer-aided design of targeted cancer therapies.

Conclusion

Friedrich Wöhler's synthesis of this compound in 1828 was far more than the creation of a single organic compound. It was a landmark achievement that dismantled the long-standing barrier of vitalism and laid the foundation for the entire field of organic chemistry. For researchers, scientists, and drug development professionals, the historical and technical significance of this experiment cannot be overstated. It represents the crucial first step on the path from a belief in mystical "life forces" to the modern era of rational drug design and the systematic development of life-saving medicines. The principles of chemical synthesis that Wöhler's work helped to establish continue to be the driving force behind innovation in the pharmaceutical sciences today.

References

Molecular Dynamics Simulations of Urea-Protein Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urea has long been a fundamental tool in biochemistry, widely used to denature proteins for studies of their stability and folding pathways.[1] Despite its ubiquitous use, the precise molecular mechanism by which this compound unfolds proteins has been a subject of extensive debate. Molecular dynamics (MD) simulations have emerged as an invaluable technique, offering an atomic-level window into the complex interplay between this compound, water, and the protein chain.[1][2][3] This guide provides a technical overview of the insights gained from MD simulations, details common computational protocols, and presents key quantitative data on this compound-protein interactions.

The Dual Mechanism of this compound-Induced Denaturation

MD simulations have been instrumental in solidifying the consensus that this compound denatures proteins through a combination of direct and indirect mechanisms, rather than a single dominant mode of action.[1][2][3]

-

Direct Mechanism: In this model, this compound molecules interact directly with the protein.[3] Simulations show that this compound forms favorable hydrogen bonds with the peptide backbone and polar side chains, effectively competing with and disrupting the native intramolecular hydrogen bonds that stabilize the folded structure.[1][3] Furthermore, this compound engages in significant van der Waals (dispersion) interactions, particularly with non-polar side chains, which are stronger than the corresponding water-protein interactions.[3] This direct binding stabilizes the unfolded or partially unfolded states where more of the protein surface is exposed to the solvent.[4]

-

Indirect Mechanism: This mechanism posits that this compound alters the bulk solvent properties, which in turn destabilizes the protein's native conformation.[1][2][3] this compound disrupts the hydrogen-bonded network of water, effectively "weakening" the hydrophobic effect.[1][2] The hydrophobic effect is a primary driving force for protein folding, sequestering non-polar residues in the protein core. By diminishing this effect, this compound lowers the energetic penalty for exposing hydrophobic groups to the solvent, thus favoring denaturation.[1][2] Simulations have shown that the presence of this compound reduces water's self-diffusion, indicating a significant change in water structure and dynamics.[1][2]

The interplay between these two mechanisms is crucial. This compound's alteration of the water structure facilitates the initial solvation of the protein's hydrophobic core, which is then followed by direct interactions between this compound and the newly exposed protein residues.[1][2]

Quantitative Insights from MD Simulations

MD simulations provide a wealth of quantitative data that characterizes the process of denaturation. Below are tables summarizing key findings from various studies.

Table 1: Simulation Parameters for this compound-Protein Studies

| Protein Studied | This compound Conc. | Temp. | Simulation Time | Force Field | Key Focus of Study | Reference |

| Chymotrypsin Inhibitor 2 (CI2) | 8 M | 60°C (333 K) | >10 ns | Custom (encad) | Elucidating direct vs. indirect mechanisms | [1][5] |

| Hen Lysozyme | ~8 M | Not specified | Microseconds | Not specified | Direct interaction via dispersion forces | [3] |

| Ubiquitin | 8 M | Not specified | Multiple simulations | OPLS | Characterizing the this compound-denatured state | |

| Protein L | 10 M | 300-480 K | 30 ns | Not specified | Comparing this compound vs. thermal unfolding | [6] |

| Thioredoxin | 8 M | 500 K | 162 ns | CHARMM36 | Time-course of denaturation events | |

| Polypeptide Models | 3 M | Not specified | Microseconds | Not specified | Role of side-chain interactions | [7] |

Table 2: Key Quantitative Observations from Simulations

| Observed Parameter | Finding | System Context | Significance | Reference |

| Solvent Dynamics | Water self-diffusion reduced by 40%. | 8 M this compound vs. Pure Water | Demonstrates this compound's significant impact on water structure (indirect effect). | [1] |

| This compound Residence Time | 6x greater around hydrophilic groups than hydrophobic groups. | CI2 in 8 M this compound | Highlights the importance of direct polar interactions and hydrogen bonding. | [1] |

| Interaction Energies | van der Waals interactions are the main stabilizing factor for this compound-protein association. | Aromatic compounds in this compound | Shows dispersion forces are more favorable for this compound than water with protein groups. | [8] |

| Structural Changes (Rg) | Radius of gyration (Rg) increases as unfolding progresses. | Lysozyme, Thioredoxin | A direct measure of the protein losing its compact, folded structure. | [3][9] |

| Structural Changes (RMSD) | RMSD from native state increases from ~0.6 nm to ~2.2 nm. | Protein L in 10 M this compound at 480 K | Quantifies the deviation from the initial folded conformation. | [6] |

| Hydrogen Bonds | Number of intra-protein H-bonds decreases rapidly in the initial ~35 ns. | Lysozyme in this compound | Direct evidence of the disruption of secondary and tertiary structure. | [3] |

| Solvent Accessibility | Solvent-Accessible Surface Area (SASA) of non-polar groups increases. | Lysozyme, Thioredoxin | Confirms the exposure of the hydrophobic core, a hallmark of denaturation. | [3][9] |

Methodologies for Simulating this compound-Protein Interactions

Executing a successful MD simulation of this compound-protein interactions requires careful setup and parameterization. The following workflow and protocol outline the standard steps involved.

Detailed Protocol for a Key Experiment: Unfolding of a Protein in 8 M this compound

This protocol is a generalized summary based on methodologies reported in multiple studies.[1][5]

-

System Setup:

-

Protein Structure: Obtain the initial coordinates of the protein from the Protein Data Bank (PDB). For the study of chymotrypsin inhibitor 2, PDB ID 1ypc was used.[5]

-

Force Field Selection: Choose a well-validated force field. Common choices include CHARMM, AMBER, OPLS, and GROMOS. It is critical to use parameters specifically developed or optimized for this compound. For instance, the OPLS force field has widely used parameters for this compound.[10] The CHARMM36 force field is also frequently used.

-

Solvation: Place the protein in a periodic boundary box (e.g., cubic or dodecahedron). The box size should be sufficient to ensure the protein does not interact with its periodic image, typically with a minimum distance of 10-12 Å from the protein to the box edge. Populate the box with a pre-equilibrated mixture of water and this compound to achieve the target concentration (e.g., 8 M). Common water models include TIP3P or SPC/E.[9][10]

-

Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.[9]

-

-

Energy Minimization:

-

Perform energy minimization, typically using the steepest descent algorithm for an initial number of steps (e.g., 50,000), to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup phase.[11]

-

-

Equilibration:

-

This is a crucial two-stage process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Canonical): Restrain the protein's heavy atoms and simulate for a period (e.g., 1 ns) at constant volume, allowing the solvent to equilibrate around the protein. The temperature is coupled to a thermostat (e.g., V-rescale or Nosé-Hoover) to bring the system to the target temperature (e.g., 300 K or an elevated temperature to accelerate unfolding).[9]

-

NPT Ensemble (Isothermal-Isobaric): Release the restraints on the protein and simulate for a longer period (e.g., 1-5 ns) at constant pressure (1 atm) and temperature. A barostat (e.g., Parrinello-Rahman) is used to allow the simulation box volume to fluctuate and achieve the correct density for the this compound-water mixture.

-

-

Production Simulation:

-

Analysis:

-

Structural Stability: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone from the initial structure and the Radius of Gyration (Rg) to monitor unfolding and changes in compactness.[6]

-

Secondary Structure: Analyze the evolution of secondary structure elements (α-helices, β-sheets) over time.

-

Solvent Interactions: Calculate radial distribution functions (RDFs) to understand the local density of this compound and water around different types of amino acid residues.

-

Hydrogen Bonding: Monitor the number of intramolecular (protein-protein) and intermolecular (protein-urea, protein-water) hydrogen bonds.[9]

-

Logical Pathway of Protein Unfolding in this compound

MD simulations have provided a temporal sequence of events during this compound-induced denaturation, particularly when compared to thermal denaturation. The process often begins with the subtle infiltration of the protein's core.

Studies on chymotrypsin inhibitor 2 revealed that one of the first steps in unfolding is the expansion of the hydrophobic core.[1][2][5] This expansion is then followed by solvation, first by water and subsequently by this compound molecules, which can then engage in direct, stabilizing interactions with the newly exposed core residues.[1][2][5] This sequence underscores the synergistic relationship between the indirect and direct denaturation mechanisms. Interestingly, simulations have shown that β-sheet structures are often completely disrupted, while some residual helical structures may persist in the denatured state.[1][5]

References

- 1. The molecular basis for the chemical denaturation of proteins by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nutrisoil.com.au [nutrisoil.com.au]

- 3. This compound denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Characterization of the Protein Unfolding Processes Induced by this compound and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.njit.edu [web.njit.edu]

- 8. This compound-aromatic interactions in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ecommons.luc.edu [ecommons.luc.edu]

- 10. waterinbiology.uchicago.edu [waterinbiology.uchicago.edu]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide on the Function and Regulation of Urea Transporters in Cell Membranes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Urea, historically considered a mere metabolic waste product, is now recognized for its critical roles in complex physiological processes, including the urinary concentrating mechanism and nitrogen salvaging.[1] This is made possible by specialized membrane proteins known as this compound transporters (UTs), which facilitate the rapid, passive movement of this compound across cell membranes. These transporters are encoded by two main gene families, SLC14A1 (UT-B) and SLC14A2 (UT-A), which give rise to multiple isoforms with distinct tissue distributions and regulatory mechanisms.[2][3] The regulation of UTs, particularly the vasopressin-mediated control of UT-A1 in the kidney, is a key element in maintaining water homeostasis.[1][4] This guide provides a comprehensive overview of the function, structure, and regulation of this compound transporters, details common experimental protocols for their study, and presents key quantitative data for reference.

Introduction to this compound Transporters

For decades, this compound was viewed simply as the primary nitrogenous waste product of protein catabolism, destined for excretion.[1] The discovery of facilitative this compound transporters revealed that this compound's role is far more nuanced, encompassing vital functions in osmoregulation and nutrition.[1] These transporters, found across various tissues, mediate the bidirectional, phloretin-sensitive transport of this compound down its concentration gradient.[1][5]

In mammals, this compound transporters are derived from two gene families:

-

UT-A (SLC14A2): Primarily involved in renal this compound handling.[2]

-

UT-B (SLC14A1): Exhibits wider tissue distribution, including in red blood cells and the renal vasculature.[2]

The function of these transporters is most critical in the kidney, where they allow for the accumulation of this compound in the medullary interstitium. This accumulation is essential for creating the osmotic gradient required to produce concentrated urine, a cornerstone of mammalian water balance.[4][5]

This compound Transporter Families and Isoforms

Multiple this compound transporter isoforms are generated through alternative splicing and the use of alternative promoters for the SLC14A2 (UT-A) and SLC14A1 (UT-B) genes.[2] Each isoform has a specific location and physiological role.

The UT-A (SLC14A2) Family

The UT-A family is central to the kidney's ability to concentrate urine.[3] Key isoforms include:

-

UT-A1: Located in the apical membrane of the terminal inner medullary collecting duct (IMCD), UT-A1 is the primary site of vasopressin-regulated this compound reabsorption.[2][3][4]

-

UT-A2: Found in the thin descending limbs of the loop of Henle, this isoform is crucial for the process of this compound recycling, which helps trap this compound within the inner medulla.[3][4]

-

UT-A3: Primarily expressed in the basolateral membrane of the IMCD.[3]

-

Other Isoforms: UT-A5 is found in the testis, and UT-A6 has been identified in the colon.[2][3]

The UT-B (SLC14A1) Family

The UT-B transporter, encoded by the SLC14A1 gene, has a broader tissue distribution.[2][6]

-

Kidney: UT-B is located in the endothelial cells of the descending vasa recta, where it participates in the countercurrent exchange mechanism that prevents the washout of the medullary osmotic gradient.[3][4][7]

-

Red Blood Cells: UT-B on the erythrocyte membrane allows for rapid this compound equilibration, protecting the cells from osmotic lysis as they pass through the hypertonic environment of the renal medulla.[6]

-

Other Tissues: UT-B is also expressed in the brain, heart, bladder, and colon, where it is involved in maintaining local this compound concentrations for various physiological functions.[6]

Functional Mechanism and Structure

This compound transporters function as channels that facilitate the passive diffusion of this compound across the cell membrane.[8] This channel-like mechanism allows for a very high transport rate, estimated to be in the range of 10⁴–10⁶ molecules per second per transporter.[8]

Key characteristics of their function include:

-

Passive Transport: Movement is driven solely by the this compound concentration gradient.[1][8]

-

Selectivity: The transporters are highly selective for this compound and a few small this compound analogues.[8]

-

Inhibition: Transport can be blocked by inhibitors such as the glycoside phloretin and this compound analogues like thiothis compound.[2]

Crystallography studies have revealed that UTs possess a common fold with two homologous domains that form a continuous, membrane-spanning pore for this compound passage.[8]

Regulation of this compound Transporter Activity

The activity of this compound transporters is tightly controlled through both short-term and long-term regulatory mechanisms to adapt to the body's physiological needs.[9]

Short-Term (Acute) Regulation

The most well-studied example of acute regulation involves the hormone vasopressin (also known as antidiuretic hormone, ADH) acting on UT-A1 in the kidney's collecting duct.[1][4] This rapid regulation is critical for adjusting urine concentration in response to changes in body hydration.

The signaling pathway proceeds as follows:

-

Vasopressin Binding: Vasopressin binds to the V2 receptor on the basolateral membrane of IMCD cells.[10]

-

cAMP Production: This activates a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10]

-

PKA Activation: cAMP activates Protein Kinase A (PKA).[9][10]

-

UT-A1 Phosphorylation: PKA directly phosphorylates UT-A1 at specific sites, including serines 486 and 499.[3][10]

-

Membrane Trafficking: Phosphorylation promotes the translocation and accumulation of UT-A1-containing vesicles to the apical plasma membrane, dramatically increasing this compound permeability.[3][9]

Other acute regulatory modifications include ubiquitination and glycosylation, which also impact the transporter's association with the plasma membrane.[10][11][12]

Caption: Vasopressin signaling pathway regulating UT-A1.

Long-Term Regulation

Long-term regulation involves changes in the abundance of this compound transporter proteins, typically in response to prolonged physiological changes.[11]

-

Dietary Protein: A low-protein diet leads to an upregulation of UT-A1 mRNA and protein, a mechanism to enhance this compound reabsorption and conserve nitrogen.[4] Conversely, a high-protein diet can decrease its expression.[5][13]

-

Hydration State: Chronic changes in hydration status regulate the expression of specific UT-A transcripts.[5][13]

-

Hormones: Adrenal steroids may influence UT abundance, although the data remain inconclusive.[11][14]

-

Pathological Conditions: this compound transporter expression is altered in various disease models, including diabetes insipidus and hypertension.[14]

Quantitative Data Summary

Quantitative analysis is essential for understanding transporter efficiency and for the development of targeted inhibitors.

| Parameter | Transporter | Value | Species | Notes |

| Transport Rate | This compound Transporters (general) | 10⁴–10⁶ molecules/sec | - | Estimated single-protein transport rate, consistent with a channel mechanism.[8] |

| Inhibitor IC₅₀ | UT-B | 10 nM | Human | For the small-molecule inhibitor UTBinh-14, which shows high selectivity for UT-B over UT-A1.[15] |

| Inhibitor IC₅₀ | UT-B | 25 nM | Mouse | For the small-molecule inhibitor UTBinh-14.[15] |

| Protein Size | UT-A1 (native) | 97 kDa and 117 kDa | - | Two glycosylated forms observed.[10] |

| Protein Size | UT-B (deglycosylated) | 36 kDa | Human | In red blood cells.[6] |

Experimental Protocols

A variety of techniques are employed to investigate the function, expression, and interaction of this compound transporters.

Caption: General workflow for investigating this compound transporters.

This compound Transport Assays

These assays measure the movement of this compound across a membrane, either in cell cultures, isolated tubules, or reconstituted systems.[15] Commercial kits provide a streamlined method for quantifying this compound concentration in biological samples.

Principle: Most assays use the enzyme urease to hydrolyze this compound into ammonia (NH₃) and carbon dioxide. The resulting ammonia is then quantified using a colorimetric or fluorometric reaction.[16][17]

General Protocol (Colorimetric Assay):

-

Sample Preparation: Prepare cell lysates, tissue homogenates, or urine/serum samples. Dilute samples as necessary to fall within the assay's linear range.

-

Standard Curve: Prepare a series of this compound standards of known concentrations to generate a standard curve.[16]

-

Urease Reaction: Add samples and standards to a 96-well plate. Add a reagent mixture containing urease to each well. For samples with high background ammonia, a parallel well without urease is required.[16][17]

-

Incubation: Incubate the plate for 10-20 minutes at 37°C to allow for the complete hydrolysis of this compound.[16][18]

-

Color Development: Add a developing reagent that reacts with the generated ammonia to produce a colored product.[16]

-

Measurement: Incubate for an additional 20-60 minutes at 37°C.[18][19] Measure the absorbance at the appropriate wavelength (e.g., 520-570 nm) using a microplate reader.[18][19]

-

Calculation: Determine the this compound concentration in the samples by comparing their absorbance values to the standard curve.

Expression and Localization Analysis

-

Western Blotting: Used to quantify the total abundance of a specific UT protein in tissue or cell lysates. This is critical for studying long-term regulation, such as the effects of diet or hormonal changes.

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): These techniques use antibodies to visualize the specific location of UT proteins within tissues. For example, IHC can confirm the apical localization of UT-A1 in the IMCD.[4][20]

-

Northern Blotting / In Situ Hybridization: Used to determine the expression level and spatial distribution of UT mRNA transcripts, providing insight into transcriptional regulation.[4][13]

Protein-Protein Interaction Studies

Identifying proteins that interact with UTs is key to understanding their regulation and trafficking.

-

Yeast Two-Hybrid (Y2H) Screen: A genetic method used to discover novel protein-protein interactions. This technique was successfully used to identify snapin as an interacting partner for UT-A1.[20]

-

Co-Immunoprecipitation (Co-IP): This antibody-based technique is used to confirm protein interactions within their native cellular environment. An antibody against a target UT is used to pull it out of a cell lysate, along with any stably bound interacting proteins.[20]

-

Glutathione S-transferase (GST) Pulldown Assay: An in vitro method to confirm a direct interaction between two purified proteins.[20]

Role in Physiology and Drug Development

The central role of this compound transporters, particularly in the kidney, makes them attractive targets for drug development.

-

Diuretics: Inhibitors of this compound transporters ("urearetics") represent a novel class of diuretics. By blocking this compound reabsorption in the kidney, these compounds can induce water diuresis (aquaresis) without significantly disturbing electrolyte balance, a common side effect of conventional diuretics.[15] Small-molecule inhibitors of UT-B have shown diuretic effects in animal models.[15]

-

Nitrogen Homeostasis: In the gastrointestinal tract, UT-B transporters are involved in "this compound nitrogen salvaging," a process where this compound from the blood is transported into the gut to be used by symbiotic bacteria.[1] This is particularly important in ruminants and may play a role in human nitrogen balance.[1]

Caption: Simplified model of this compound handling in the kidney.

Conclusion

This compound transporters are a functionally diverse and physiologically critical family of membrane proteins. They are essential for the mammalian urinary concentrating mechanism, nitrogen economy, and the protection of cells in hypertonic environments. The intricate regulation of their expression and activity, especially the acute control of UT-A1 by vasopressin, highlights their importance in maintaining homeostasis. Continued research into the structure, function, and regulation of these transporters not only deepens our understanding of fundamental physiology but also opens promising new avenues for therapeutic intervention, particularly in the development of novel diuretics.

References

- 1. physoc.org [physoc.org]

- 2. This compound transporter - Wikipedia [en.wikipedia.org]

- 3. Molecular Mechanisms of this compound Transport in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Structure, regulation and physiological roles of this compound transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological functions of this compound transporter B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Transporter Physiology Studied in Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of this compound Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue Distribution, Expression and Regulation of this compound Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expression of this compound transporters and their regulation. (2014) | Janet D. Klein | 11 Citations [scispace.com]

- 12. Expression of this compound transporters and their regulation. | Semantic Scholar [semanticscholar.org]

- 13. researchwithrutgers.com [researchwithrutgers.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound transporter proteins as targets for small-molecule diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. biochain.com [biochain.com]

- 19. scribd.com [scribd.com]

- 20. The UT-A1 this compound transporter interacts with snapin, a SNARE-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Urea Cycle: A Core Nexus of Nitrogen Metabolism and Detoxification

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive examination of the urea cycle, the primary metabolic pathway for the detoxification of ammonia and the excretion of excess nitrogen in mammals. We will delve into the biochemical steps, regulatory mechanisms, quantitative aspects, and its integration with other central metabolic pathways. Furthermore, this guide details key experimental protocols used to investigate the cycle's function and presents critical data in a structured format for researchers and professionals in drug development.

Introduction to Nitrogen Homeostasis and Ammonia Toxicity

Nitrogen is a fundamental component of essential biomolecules, including amino acids and nucleotides.[1] However, the metabolism of these compounds, particularly the catabolism of amino acids, releases free ammonia (NH₃).[2][3] Ammonia is highly toxic, especially to the central nervous system, and its accumulation (hyperammonemia) can lead to severe neurological damage, encephalopathy, coma, and death.[4][5][6]

To prevent this toxicity, ureotelic organisms, including mammals, have evolved the this compound cycle. This pathway converts excess ammonia into this compound, a significantly less toxic and water-soluble compound that can be safely transported in the blood and excreted by the kidneys.[7][8][9] The this compound cycle is primarily active in the liver, where its enzymes are fully expressed, processing approximately 10 to 20 grams of ammonia daily in a healthy adult.[3][8][10]

The Biochemical Pathway of the this compound Cycle

The this compound cycle is a five-step process that spans two cellular compartments within hepatocytes: the mitochondrial matrix and the cytosol.[8][11][12] It begins with the entry of nitrogen as ammonia and concludes with the production of this compound.

-

Step 1 (Mitochondria): Synthesis of Carbamoyl Phosphate. The cycle is initiated by the condensation of ammonia (NH₄⁺) and bicarbonate (HCO₃⁻) to form carbamoyl phosphate. This irreversible, rate-limiting step is catalyzed by Carbamoyl Phosphate Synthetase I (CPS1) and consumes two molecules of ATP.[1][13][14]

-

Step 2 (Mitochondria): Formation of Citrulline. The carbamoyl group from carbamoyl phosphate is transferred to ornithine by Ornithine Transcarbamylase (OTC) , forming citrulline.[15][16] Citrulline is then transported out of the mitochondria into the cytosol in exchange for ornithine.[11][17]

-

Step 3 (Cytosol): Synthesis of Argininosuccinate. In the cytosol, Argininosuccinate Synthetase (ASS) catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This reaction provides the second nitrogen atom for the this compound molecule and is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi), equivalent to the consumption of two ATP molecules.[15][18]

-

Step 4 (Cytosol): Cleavage of Argininosuccinate. Argininosuccinate Lyase (ASL) cleaves argininosuccinate into arginine and fumarate.[9][19] Arginine continues in the this compound cycle, while fumarate provides a crucial link to the citric acid (TCA) cycle.[1]

-

Step 5 (Cytosol): Hydrolysis of Arginine. In the final reaction, Arginase 1 (ARG1) hydrolyzes arginine to produce this compound and regenerate ornithine.[9][15] Ornithine is then transported back into the mitochondria to begin another round of the cycle.[7]

Caption: The five enzymatic steps of the this compound cycle, highlighting the compartmentalization between the mitochondria and cytosol.

Regulation of the this compound Cycle

The flux through the this compound cycle is tightly regulated to match the body's rate of amino acid catabolism and ammonia production. This regulation occurs through two primary mechanisms: allosteric regulation and long-term enzyme induction.

Allosteric Regulation: The primary point of short-term control is the enzyme CPS1 .[20] CPS1 is allosterically activated by N-acetylglutamate (NAG) .[3][21] NAG is synthesized in the mitochondria from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS). The synthesis of NAG is, in turn, stimulated by arginine, creating a feed-forward activation loop.[20][22] When amino acid levels are high, the resulting increases in glutamate and arginine concentrations stimulate NAG synthesis, which activates CPS1 and increases the rate of ammonia detoxification.[21]

Long-Term Regulation: The expression of this compound cycle enzymes is regulated at the genetic level. A high-protein diet or prolonged fasting, conditions that lead to increased protein catabolism, induce the synthesis of all five this compound cycle enzymes over hours to days.[3][20][23] This "coarse" regulation ensures the liver has the capacity to handle a sustained nitrogen load.[20]

Caption: Feed-forward regulation of CPS1 by its allosteric activator N-acetylglutamate (NAG).

Quantitative Data and Enzyme Characteristics

The efficiency and capacity of the this compound cycle can be described by several key quantitative parameters. Deficiencies in any of the cycle's enzymes or transporters lead to specific this compound Cycle Disorders (UCDs).

Table 1: Enzymes and Transporters of the this compound Cycle

| Enzyme / Transporter | Gene | Cellular Location | Associated Disorder |

|---|---|---|---|